Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate

Medicinal Chemistry Anticoagulant Synthesis Factor Xa Inhibitor Intermediate

Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate (CAS 1156578-25-4) is a heterocyclic building block featuring a partially saturated 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core functionalized with an ethyl carbamate at the 2-position. This scaffold is a critical synthetic intermediate in the preparation of direct Factor Xa (FXa) inhibitors, most notably Edoxaban, where the thiazolopyridine moiety serves as the S4 binding element.

Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
Cat. No. B12187035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate
Molecular FormulaC9H13N3O2S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(S1)CNCC2
InChIInChI=1S/C9H13N3O2S/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8/h10H,2-5H2,1H3,(H,11,12,13)
InChIKeyCDMVCUJRGZWXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate: Procurement-Relevant Identity and Core Scaffold


Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate (CAS 1156578-25-4) is a heterocyclic building block featuring a partially saturated 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core functionalized with an ethyl carbamate at the 2-position . This scaffold is a critical synthetic intermediate in the preparation of direct Factor Xa (FXa) inhibitors, most notably Edoxaban, where the thiazolopyridine moiety serves as the S4 binding element [1]. The compound is supplied as a free base with a typical purity of ≥95% (HPLC), a molecular weight of 227.28 g/mol, and a molecular formula of C9H13N3O2S . Its procurement value is directly tied to the balance it offers between lipophilicity, conferred by the ethyl ester, and the synthetic versatility of the unmasked secondary amine within the tetrahydropyridine ring for downstream diversification [2].

Why Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate Cannot Be Substituted by a Generic In-Class Analog


Simple substitution with a generic 'thiazolopyridine intermediate' or even a close carbamate analog is scientifically unsound due to the precise interplay of physicochemical properties required for its intended application. The thiazolo[5,4-c]pyridine core is a privileged structure in Factor Xa inhibitor design, where the S4 binding element's electronics and conformation are critical [1]. Specifically, the ethyl carbamate substitution on this core provides a distinct LogP of 1.29 compared to 0.97 for the methyl carbamate analog, indicating measurably higher lipophilicity that influences membrane permeability and the lipophilic handling properties of downstream intermediates . Furthermore, the free base form has a solubility of ~5 mg/mL, whereas the hydrochloride salt achieves ~23 mg/mL; selecting the incorrect form for a synthetic protocol that requires differential solubility or a specific protonation state will directly compromise reaction yield and purity profiles, as documented in process chemistry patents for this compound class [2]. These quantifiable differences mean that interchangeability without process re-validation is not feasible.

Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate: Head-to-Head Physicochemical and Application Evidence Against Key Analogs


Ethyl vs. Methyl Carbamate: A Quantified LogP Advantage for Enhanced Intermediate Lipophilicity

The ethyl carbamate derivative exhibits a calculated LogP of 1.29, which represents a 33% increase in lipophilicity over the methyl carbamate analog (LogP = 0.97) . This difference is critical for the solubility profile of the resulting amide-coupling intermediates in the synthesis of lipophilic Factor Xa inhibitors like Edoxaban, where the tetrahydropyridine nitrogen is subsequently functionalized with hydrophobic moieties. The higher LogP of the ethyl ester facilitates organic-phase extraction and chromatographic purification of advanced intermediates, directly improving process mass efficiency [1].

Medicinal Chemistry Anticoagulant Synthesis Factor Xa Inhibitor Intermediate

Free Base vs. Hydrochloride Salt: A Solubility Differential with Major Synthetic and Formulation Implications

The free base form of the target compound demonstrates an aqueous solubility of approximately 5 mg/mL, while its hydrochloride salt (CAS 1396680-55-9) achieves a substantially higher solubility of 23 mg/mL, representing a 4.6-fold increase . This differential is a direct consequence of protonation of the tetrahydropyridine nitrogen, which is integral to the scaffold. The free base is therefore the preferred form for reactions in anhydrous organic solvents (e.g., amide couplings), whereas the hydrochloride salt provides a solution-phase handling advantage for aqueous workups or if direct dissolution in polar media is required for subsequent steps in Edoxaban-like synthesis pathways [1].

Process Chemistry Salt Selection Aqueous Solubility

Spatial Conformation: Higher Fsp3 (0.555) Indicates Greater Three-Dimensionality than Aromatic Thiazolopyridine Isosteres

The target compound possesses an Fsp3 value of 0.555, quantifying the fraction of sp3-hybridized carbons within its molecular framework . This is measurably higher than the fully aromatic thiazolo[5,4-c]pyridine scaffold (Fsp3 = 0), and significantly surpasses other common intermediates like a tert-butyl protected analog (Fsp3 = 0.364) . A higher Fsp3 value correlates with increased molecular complexity and is a recognized favorable parameter in drug discovery for improving target selectivity and reducing off-target promiscuity, as it enables more precise presentation of pharmacophoric features to the Factor Xa S4 pocket [1].

Drug Design Physicochemical Property Optimization Medicinal Chemistry

Synthetic Gateway: Carbamate Deprotection to a Free 2-Amino Scaffold for Factor Xa Inhibitor Assembly

The ethyl carbamate moiety serves as a dual-purpose group: it protects the 2-amino functionality of the thiazole ring during synthetic manipulations on the tetrahydropyridine nitrogen, and it can be chemoselectively cleaved under acidic or basic hydrolysis conditions to reveal the free amine [1]. This is a central strategic step in the assembly of Edoxaban and related Factor Xa inhibitors, where the deprotected amine is subsequently acylated or coupled to elaborate the final active pharmaceutical ingredient [2]. In contrast, the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid analog, while also an Edoxaban intermediate, enters the synthetic sequence at a different point and lacks the masked amine functionality, offering a divergent synthetic entry point [2].

Synthetic Methodology API Intermediate Protecting Group Strategy

Procurement-Driven Application Scenarios for Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate


Synthesis of Novel Factor Xa Inhibitor Candidates via Late-Stage Amine Deprotection

Research teams can procure the free base form to exploit the ethyl carbamate as a masked amine. Following the established synthetic routes in Edoxaban-related patents, the tetrahydropyridine nitrogen is first functionalized, and the carbamate is subsequently hydrolyzed to reveal the free 2-aminothiazole. This amine can then be acylated with a range of carboxylic acids or chloroformates to generate a library of S4-diversified Factor Xa inhibitors for structure-activity relationship (SAR) studies [1]. The verified LogP of 1.29 for this intermediate, compared to 0.97 for the methyl analog, makes it the preferred choice for the synthesis of more lipophilic, membrane-permeable candidates .

Process Chemistry Optimization: Salt Form Selection for Solubility-Driven Purification

For process chemists scaling up the synthesis of thiazolopyridine-containing APIs, the strategic selection between the free base (5 mg/mL solubility) and the hydrochloride salt (23 mg/mL solubility) is critical . The free base is suitable for anhydrous coupling reactions, while the hydrochloride salt can be directly utilized in aqueous-organic extraction protocols or crystallization steps to enhance purity without additional salt-exchange steps. This direct comparability in physical form enables streamlined process development and reduces the unit operations required for intermediate isolation.

Medicinal Chemistry Exploration of S4 Binding Elements via Fsp3-Rich Scaffolds

The quantified Fsp3 value of 0.555 for this scaffold is significantly higher than that of fully aromatic heterocyclic alternatives, making it a valuable starting point for fragment-based or structure-based drug design programs targeting coagulation factors or other serine proteases [2]. Procurement of this specific ethyl carbamate scaffold allows medicinal chemistry teams to explore the impact of three-dimensional shape and conformational flexibility on S4 pocket binding, which has been structurally validated in X-ray co-crystal structures of closely related analogs [1].

Intermediate Sourcing for Generic Edoxaban and Follow-on Anticoagulant Development

The compound is a direct precursor to the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core found in Edoxaban intermediates. For organizations developing generic versions of this blockbuster anticoagulant, sourcing this specific carbamate ensures chemical equivalence and traceability to the innovator's synthetic pathway as disclosed in process patents [1]. The commercial availability of the free base with a certified purity of ≥95% (HPLC) meets the identity and quality requirements for regulatory starting material designation in abbreviated new drug applications (ANDAs).

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